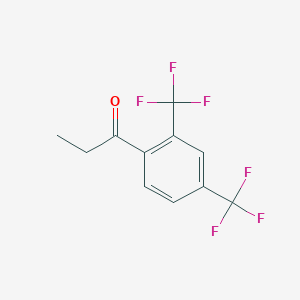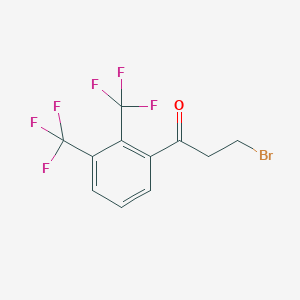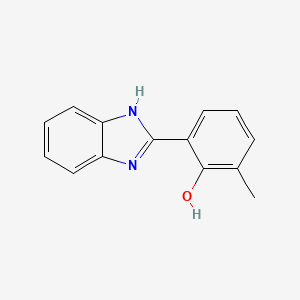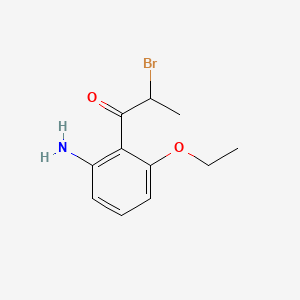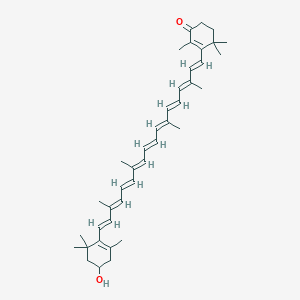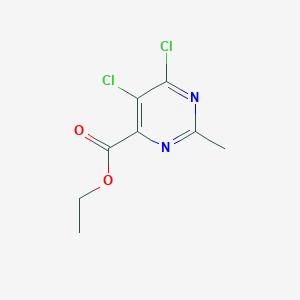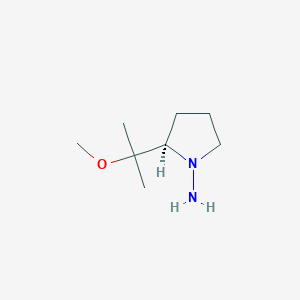
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene typically involves the following steps:
Alkylation: The 3-chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The ethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative of the benzene ring reacts with ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloropropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-aminopropyl)-4-ethoxy-3-iodobenzene or 1-(3-cyanopropyl)-4-ethoxy-3-iodobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-formyl-3-iodobenzene or 1-(3-chloropropyl)-4-carboxy-3-iodobenzene.
Reduction: Formation of 1-(3-propyl)-4-ethoxy-3-iodobenzene.
科学研究应用
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene depends on its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic processes.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-4-methoxy-3-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethoxy-3-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethoxy-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The combination of the 3-chloropropyl and ethoxy groups further enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C11H14ClIO |
|---|---|
分子量 |
324.58 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
SEGDBDVTKBVPCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CCCCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


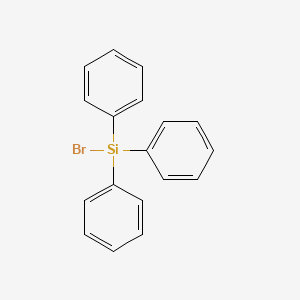
![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)


![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)
